Ethyl 4-butyrylbenzoate

概述

描述

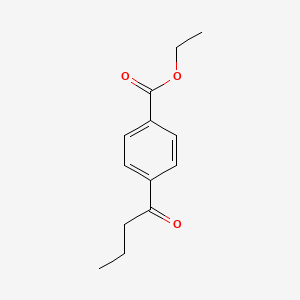

Ethyl 4-butyrylbenzoate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is a derivative of benzoic acid, where the ethyl ester is substituted at the para position with a butyryl group. This compound is used in various chemical and industrial applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 4-butyrylbenzoate can be synthesized through several methods. One common route involves the reaction of ethyl 4-bromobenzoate with butyraldehyde in the presence of a base . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the butyryl group.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve batch or continuous processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Reactive distillation techniques can be employed to optimize the yield and purity of the compound .

化学反应分析

Types of Reactions: Ethyl 4-butyrylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 4-butyrylbenzoic acid.

Reduction: Formation of 4-butyrylaniline.

Substitution: Formation of various substituted benzoates depending on the reagents used.

科学研究应用

Ethyl 4-butyrylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

Ethyl 4-butyrylbenzoate can be compared with other similar compounds, such as ethyl benzoate and ethyl 4-methylbenzoate While these compounds share a common benzoate structure, the presence of different substituents (butyryl, methyl) imparts unique properties and reactivity

相似化合物的比较

- Ethyl benzoate

- Ethyl 4-methylbenzoate

- Ethyl 4-chlorobenzoate

生物活性

Ethyl 4-butyrylbenzoate is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antioxidant effects, and gastroprotective activities, supported by relevant research findings and case studies.

This compound is an ester derivative of butyric acid and benzoic acid. Its molecular structure allows it to interact with various biological systems, leading to a range of pharmacological effects.

1. Cytotoxicity

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cell lines. A study utilizing the MTT assay revealed that the compound has an IC50 value greater than 100 µg/mL in the WRL68 cell line, suggesting limited cytotoxic effects at higher concentrations .

2. Antioxidant Activity

This compound demonstrates significant antioxidant properties. It has been evaluated using several assays, including:

- DPPH Assay : This method assesses the ability of the compound to scavenge free radicals. Results indicated a notable reduction in DPPH radical concentration.

- FRAP Assay : The Ferric Reducing Antioxidant Power assay confirmed the compound's capacity to reduce ferric ions, indicating its potential as a reducing agent.

- Nitric Oxide Scavenging : this compound effectively neutralized nitric oxide, further supporting its role as an antioxidant .

3. Gastroprotective Effects

The gastroprotective activity of this compound was assessed in a rat model subjected to ethanol-induced gastric mucosal lesions. The findings showed that pretreatment with the compound significantly reduced gastric lesions and improved mucosal integrity. Key outcomes included:

- Increased levels of superoxide dismutase (SOD), which plays a critical role in protecting against oxidative stress.

- Enhanced mucus secretion and pH levels in gastric contents.

- Histological analysis revealed reduced submucosal edema and leukocyte infiltration .

Research Findings and Case Studies

A detailed examination of this compound's biological activities has been documented in various studies:

常见问题

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for Ethyl 4-butyrylbenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via esterification of 4-butyrylbenzoic acid with ethanol under acidic catalysis. Optimization includes:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, with PTSA offering milder conditions and reduced side reactions .

- Temperature control : Reflux at 80–100°C for 6–12 hours, monitored by TLC or HPLC to track completion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Yield improvement : Use of molecular sieves to remove water and shift equilibrium toward ester formation.

Q. Which analytical techniques are most reliable for verifying the structural identity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm ester and aromatic proton environments (e.g., δ ~4.3 ppm for ethyl –CH, δ ~8.0 ppm for aromatic protons) .

- Mass spectrometry : ESI-MS or GC-MS to validate molecular ion peaks (expected m/z: calculated for CHO, 220.23 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% recommended for research use) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Sealed containers in cool, dry, ventilated areas away from oxidizers.

- Waste disposal : Collect organic waste in designated containers for incineration or licensed hazardous waste treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound across different solvents?

- Methodological Answer :

- Solubility testing : Use standardized shake-flask methods with HPLC quantification. For example:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Ethanol | 45.2 ± 2.1 | 25 | |

| DMSO | 112.5 ± 3.8 | 25 |

- Stability studies : Accelerated degradation under varying pH (2–12) and temperature (40–60°C) with periodic HPLC analysis to identify decomposition products .

Q. What advanced spectroscopic techniques are suitable for probing the electronic environment of this compound in solution?

- Methodological Answer :

- UV-Vis spectroscopy : Identify π→π* transitions in the aromatic and carbonyl moieties (λ ~270 nm).

- FT-IR : Confirm ester carbonyl stretch at ~1720 cm and aromatic C=C at ~1600 cm .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental spectra with electronic structure .

Q. What strategies are effective for mitigating byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Byproduct identification : Use LC-MS to detect side products (e.g., diesters or hydrolysis intermediates).

- Reaction optimization :

- Lower ethanol stoichiometry to reduce transesterification.

- Add scavengers (e.g., activated carbon) to adsorb impurities.

- Catalyst alternatives : Enzymatic catalysis (lipases) for selective esterification under mild conditions .

Q. How should researchers design experiments to evaluate the biological activity of this compound while ensuring methodological rigor?

- Methodological Answer :

- Dose-response assays : Use in vitro models (e.g., cancer cell lines) with IC determination via MTT assays. Include positive controls (e.g., cisplatin) and triplicate replicates .

- Data validation : Apply ANOVA with post-hoc tests to assess significance. Report p-values and confidence intervals .

- Ethical compliance : Adhere to institutional review boards (IRBs) for any human tissue use, ensuring informed consent and data anonymization .

Q. Key Considerations for Data Integrity

- Cross-referencing : Validate physical/chemical properties against authoritative databases like NIST Chemistry WebBook .

- Reproducibility : Document detailed experimental conditions (e.g., solvent lot numbers, equipment calibration dates) .

- Conflict resolution : Replicate disputed experiments with independent methods (e.g., replacing HPLC with GC-MS for purity analysis) .

属性

IUPAC Name |

ethyl 4-butanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAYWIWQERYKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。